BH1 Domain Binding Affinity vs. Venetoclax (ABT-199): Disarib Exhibits a Ki of 12.76 nM for BCL2-BAK Disruption
Disarib inhibits the BCL2-BAK protein-protein interaction with an inhibition constant (Ki) of 12.76 ± 2.3 nM, as determined by surface plasmon resonance (SPR) analysis [1]. This value is comparable to the reported affinity of Venetoclax for the BCL2 BH3-binding groove (Ki < 0.1 nM), yet the two compounds operate through distinct binding domains. Disarib binds predominantly to the BH1 domain, whereas Venetoclax and all other BH3 mimetics target the BH3-binding hydrophobic cleft [2]. This differential binding mode results in selective disruption of BCL2-BAK heterodimers, with no effect on BCL2-BAX, BIM, or PUMA interactions [1]. In contrast, Venetoclax broadly disrupts multiple BCL2-pro-apoptotic interactions.
| Evidence Dimension | Inhibition constant (Ki) for BCL2-proapoptotic interaction disruption |
|---|---|
| Target Compound Data | Ki = 12.76 ± 2.3 nM for BCL2-BAK disruption |
| Comparator Or Baseline | Venetoclax (ABT-199): Ki < 0.1 nM for BH3 domain binding; however, binding domain specificity differs (BH1 vs BH3) |
| Quantified Difference | Disarib Ki ≈ 128-fold higher than Venetoclax for its respective binding site, but achieves comparable cellular potency through BH1-mediated mechanism |
| Conditions | Surface plasmon resonance (SPR) with recombinant BCL2 and BAK BH3 peptide; in vitro binding assay |
Why This Matters
The unique BH1 domain binding of Disarib provides an orthogonal mechanism for BCL2 inhibition, enabling combination strategies with BH3 mimetics and circumventing resistance mechanisms that emerge from BH3-binding site mutations.
- [1] Vartak, S. V., et al. (2017). Novel BCL2 inhibitor, Disarib induces apoptosis by disruption of BCL2-BAK interaction. Biochemical Pharmacology, 131, 16-28. doi:10.1016/j.bcp.2017.02.015 View Source
- [2] Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine, 19(2), 202-208. doi:10.1038/nm.3048 View Source
